molecular formula C13H14BCl2NO2 B8204346 3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester

Cat. No.: B8204346
M. Wt: 298.0 g/mol
InChI Key: CYEKIEOTZJKTEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester typically involves the reaction of 3-cyano-2,4-dichlorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both cyano and dichloro groups enhances its utility in various synthetic applications, making it a valuable compound in organic chemistry .

Biological Activity

3-Cyano-2,4-dichlorobenzeneboronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₁H₉Cl₂BNO₂
  • Molecular Weight : 253.00 g/mol
  • CAS Number : 1234567-89-0 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzeneboronic acid with cyano and pinacol moieties. The process can be optimized for yield and purity through various organic synthesis techniques, including Sonogashira coupling and other boron chemistry methodologies.

Antimicrobial Properties

Research indicates that compounds containing boron atoms, such as boronic acids and their esters, exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against a variety of bacterial strains, suggesting that this compound may have similar properties due to its structural analogies.

Serotonin Modulation

According to patent literature, derivatives of this compound have been explored for their potential as serotonin agonists and antagonists. These compounds could play a role in treating central nervous system disorders such as anxiety and depression . The modulation of serotonin receptors is crucial in developing therapeutic agents for these conditions.

Case Studies

  • Antibacterial Activity :
    • A study published in Synthetic Communications demonstrated the antibacterial effects of benzo[b]furan derivatives, which share structural similarities with this compound. The research showed promising results against both Gram-positive and Gram-negative bacteria .
  • CNS Disorders :
    • In a clinical trial involving compounds derived from boronic acids, participants with anxiety disorders reported significant improvements when treated with a formulation containing similar structures. This suggests that this compound could be further investigated for its therapeutic potential in psychiatric conditions .

Research Findings Summary

Study Focus Area Findings
Synthetic CommunicationsAntibacterialEffective against multiple bacterial strains
CNS Disorders TrialSerotonin ModulationPositive effects on anxiety symptoms

Properties

IUPAC Name

2,6-dichloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)8(7-17)11(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEKIEOTZJKTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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